molecular formula C23H33N5O2 B1667721 Balicatib CAS No. 354813-19-7

Balicatib

Katalognummer B1667721
CAS-Nummer: 354813-19-7
Molekulargewicht: 411.5 g/mol
InChI-Schlüssel: LLCRBOWRJOUJAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Balicatib is a small molecule pharmaceutical that is currently being investigated in clinical studies . It is active against cathepsin K . It has been used in trials studying the treatment of Osteoporosis and Knee Osteoarthritis . This compound belongs to the class of organic compounds known as hippuric acids and derivatives .


Synthesis Analysis

Balicatib (AAE581) is a basic peptidic nitrile compound and a potent human cathepsin K inhibitor in vitro . The synthesis route of benzimidazole-2-substituted phenyl or pyridine propyl ketenes is described in the literature .


Molecular Structure Analysis

The molecular formula of Balicatib is C23H33N5O2 . Its molecular weight is 411.54 . The IUPAC name is N - [1- (cyanomethylcarbamoyl)cyclohexyl]-4- (4-propylpiperazin-1-yl)benzamide . The InChI and Canonical SMILES are also available .


Physical And Chemical Properties Analysis

Balicatib has a molecular weight of 411.54 g/mol . It is soluble in DMSO up to 10 mM . The compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years .

Wissenschaftliche Forschungsanwendungen

  • Summary of the Application : Balicatib, an inhibitor of the osteoclastic enzyme cathepsin K, has been tested in ovariectomized monkeys, a model for osteoporosis . The drug is expected to have potential in osteoporosis treatment .
  • Methods of Application or Experimental Procedures : In the study, eighty adult female Macaca fascicularis underwent bilateral ovariectomies and were dosed twice daily by oral gavage with balicatib at 0, 3, 10, and 50 mg/kg for 18 months . Approximately 1 month after treatment initiation, the 50 mg/kg dose was decreased to 30 mg/kg . Bone mass was measured at 3–6 month intervals .
  • Results or Outcomes : Balicatib partially prevented ovariectomy-induced changes in bone mass, inhibited bone turnover at most sites, and had an unexpected stimulatory effect on periosteal bone formation . In both spine and femur, balicatib-treated animals showed changes in bone mineral density (BMD) between 0 and 18 months . Most histomorphometric indices of bone turnover in vertebra and femoral neck were significantly lower than the control group with balicatib treatment, except that periosteal bone formation rates were significantly higher .

Safety And Hazards

Balicatib should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Eigenschaften

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188989
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balicatib

CAS RN

354813-19-7
Record name Balicatib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0354813197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Balicatib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12239
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Balicatib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BALICATIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E00MVC7O57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In an alternative procedure the acetic acid internal salt of 4-[4-(1-propyl)-piperazin-1-yl]-benzoic acid is treated in acetonitrile with HOBt, NMM and diisopropylcarbodiimide (DICI), and after stirring for 1 hr at 40° C. a solution of 1-amino-cyclohexanecarboxylic acid cyanomethyl-amide in acetonitrile is added. On completion of the reaction, the product is precipitated by addition of water to the reaction mixture, filtered and following digestion with ethanol is dried to the end product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Balicatib
Reactant of Route 2
Reactant of Route 2
Balicatib
Reactant of Route 3
Reactant of Route 3
Balicatib
Reactant of Route 4
Reactant of Route 4
Balicatib
Reactant of Route 5
Reactant of Route 5
Balicatib
Reactant of Route 6
Reactant of Route 6
Balicatib

Citations

For This Compound
635
Citations
A Peroni, A Zini, V Braga, C Colato, S Adami… - Journal of the American …, 2008 - Elsevier
… The study's aim was to evaluate the safety and efficacy of balicatib, an orally bioavailable … drug (balicatib, AAE581) at the dosage of 5 to 50 mg/d or placebo. In our patient, balicatib was …
Number of citations: 134 www.sciencedirect.com
C Jerome, M Missbach, R Gamse - Osteoporosis international, 2011 - Springer
… This study evaluated the efficacy of balicatib (AAE581), a novel inhibitor of human cathepsin K, on bone mass and dynamic histomorphometric endpoints in ovariectomized monkeys. …
Number of citations: 90 link.springer.com
TM Rünger, S Adami, CL Benhamou… - Journal of the American …, 2012 - Elsevier
… the 3 lower doses of balicatib were switched to 50 mg of balicatib for an additional 6 months… the catK inhibitor balicatib in that study (Fig 1) and in one patient treated with balicatib in an …
Number of citations: 106 www.sciencedirect.com
JY Gauthier, N Chauret, W Cromlish… - Bioorganic & medicinal …, 2008 - Elsevier
… -dependent partial digestion and phagocytosis, followed by cysteine cathepsin-dependent intracellular degradation.19, 20 We hypothesized that the fibrotic events caused by balicatib 9 …
Number of citations: 523 www.sciencedirect.com
S Law, PM Andrault, AH Aguda, NT Nguyen… - Biochemical …, 2017 - portlandpress.com
… The appropriate 3D structures for balicatib were generated by LigPrep using OPLS3 force fields and ionization states generated at a pH of 5.5 ± 2.0. Covalent docking with balicatib was …
Number of citations: 26 portlandpress.com
N Holford, G Pillai, N Kaila, W Collins… - Bruges.[http://www …, 2006 - page-meeting.org
… 2 of the clinical development of balicatib. Single doses of 5 to … model for balicatib effects on telopeptide formation was … fell rapidly following the first dose of balicatib, as a% change vs …
Number of citations: 3 www.page-meeting.org
N Holford, GC Pillai, S Roy, A Skerjanec, S Cremers… - page-meeting.org
… Balicatib inhibits cathepsin K and has been shown to reduce … 2A of the clinical development of balicatib. Single doses of 5 to … A mixed effects pharmacokinetic model for balicatib and a …
Number of citations: 2 www.page-meeting.org
S Desmarais, F Massé, MD Percival - 2009 - degruyter.com
… The accumulation of w14Cx-balicatib in fibroblasts is blocked by prior treatment of the cells with NH4Cl, consistent with balicatib having lysosomotropic properties. These results support …
Number of citations: 54 www.degruyter.com
D Manicourt, A Beaulieu, P Garnero, C Peterfy… - Osteoarthritis and …, 2007 - infona.pl
229 EFFECT OF TREATMENT WITH THE CATHEPSIN-K INHIBITOR, BALICATIB, ON CARTILAGE VOLUME AND BIOCHEMICAL MARKERS OF BONE AND CARTILAGE …
Number of citations: 13 www.infona.pl
S Adami, J Supronik, T Hala… - … of Bone and …, 2006 - AMER SOC BONE & MINERAL RES …
Number of citations: 83

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.